Cas no 39967-60-7 (Deoxypseudouridine)

Deoxypseudouridine is a modified nucleoside analog characterized by the absence of a 2'-hydroxyl group and the presence of a pseudouridine base. This structural modification enhances its stability against enzymatic degradation compared to natural nucleosides, making it valuable for applications in nucleic acid chemistry and therapeutic research. Its improved metabolic resistance and compatibility with standard phosphoramidite chemistry facilitate its incorporation into oligonucleotides, offering potential advantages in antisense and RNA-based therapeutics. The pseudouridine moiety may also contribute to reduced immunogenicity, which is beneficial for in vivo applications. Deoxypseudouridine is particularly useful for studies requiring nuclease-resistant or immunoevasive nucleic acid constructs.
Deoxypseudouridine structure
Deoxypseudouridine structure
商品名:Deoxypseudouridine
CAS番号:39967-60-7
MF:C9H12N2O5
メガワット:228.20200
CID:304850
PubChem ID:10466304

Deoxypseudouridine 化学的及び物理的性質

名前と識別子

    • 2,4(1H,3H)-Pyrimidinedione,5-(2-deoxy-b-D-erythro-pentofuranosyl)-
    • 2,4(1H,3H)-Pyrimidinedione, 5-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • 2'-DEOXYPSEUDOURIDINE
    • 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
    • 2'-DEOXYGUANOSINE-5'-TRIPHOSPHORIC ACID DISODIUM SALT
    • Deoxypseudouridine
    • 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione
    • 5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 39967-60-7
    • NSC804517
    • CS-7717
    • PD102954
    • SCHEMBL658719
    • HY-101970
    • DTXSID00440386
    • 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • AKOS040740767
    • MS-23290
    • NSC-804517
    • DB-253278
    • インチ: InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1
    • InChIKey: ASOJEESZSWWNQK-RRKCRQDMSA-N
    • ほほえんだ: O[C@@H](C1)[C@@H](CO)O[C@H]1C(C(N2)=O)=CNC2=O

計算された属性

  • せいみつぶんしりょう: 228.07500
  • どういたいしつりょう: 228.07462149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

  • 密度みつど: 1.503±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 220-222 ºC (ethanol methanol )
  • ようかいど: 微溶性(3.4 g/l)(25ºC)、
  • PSA: 115.41000
  • LogP: -1.75360

Deoxypseudouridine セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Deoxypseudouridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1249484-25mg
2'-Deoxypseudouridine
39967-60-7 98%
25mg
$1695 2024-06-06
Ambeed
A628750-5mg
2-Deoxypseudouridine
39967-60-7 98%
5mg
$351.0 2023-06-20
TRC
D211980-1mg
2'-Deoxypseudouridine
39967-60-7
1mg
$ 90.00 2022-06-05
ChemScence
CS-7717-5mg
Deoxypseudouridine
39967-60-7 98.18%
5mg
$360.0 2022-04-27
ChemScence
CS-7717-50mg
Deoxypseudouridine
39967-60-7 98.18%
50mg
$2160.0 2022-04-27
MedChemExpress
HY-101970-10mM*1mLinDMSO
Deoxypseudouridine
39967-60-7 98.18%
10mM*1mLinDMSO
¥2761 2022-02-25
ChemScence
CS-7717-1mg
Deoxypseudouridine
39967-60-7 98.18%
1mg
$120.0 2022-04-27
MedChemExpress
HY-101970-5mg
Deoxypseudouridine
39967-60-7 98.61%
5mg
¥3150 2024-04-18
MedChemExpress
HY-101970-25mg
Deoxypseudouridine
39967-60-7 98.61%
25mg
¥10000 2024-04-18
eNovation Chemicals LLC
Y1249484-5mg
2'-Deoxypseudouridine
39967-60-7 98%
5mg
$595 2024-06-06

Deoxypseudouridine 関連文献

Deoxypseudouridineに関する追加情報

Deoxypseudouridine (CAS No. 39967-60-7): A Comprehensive Overview of Its Structure, Applications, and Recent Research Developments

Deoxypseudouridine, chemically designated as CAS No. 39967-60-7, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical research and biotechnology. This compound, characterized by its unique structural modification of the uridine ring, exhibits distinct biological properties that make it a valuable candidate for various therapeutic applications. The structure of Deoxypseudouridine incorporates a pseudouridine moiety in place of the standard uridine base, which imparts enhanced stability and altered interactions with biological enzymes and receptors.

The chemical synthesis of Deoxypseudouridine involves intricate steps that require precise control over reaction conditions and reagent selection. Researchers have developed sophisticated methodologies to achieve high yields and purity levels, ensuring that the final product meets stringent pharmaceutical standards. The synthesis process often involves protecting group strategies to safeguard reactive sites during multi-step reactions, followed by deprotection to yield the desired nucleoside analog.

One of the most compelling aspects of Deoxypseudouridine is its potential in the development of antiviral agents. Its structural similarity to natural nucleosides allows it to be incorporated into viral RNA during replication, thereby inhibiting viral replication mechanisms. Recent studies have highlighted its efficacy against a range of RNA viruses, including influenza and hepatitis C viruses. The antiviral applications of Deoxypseudouridine are particularly promising due to its ability to evade host immune responses and viral resistance mechanisms.

In addition to its antiviral properties, Deoxypseudouridine has shown promise in the treatment of certain genetic disorders associated with RNA metabolism. For instance, research indicates that it can modulate the activity of ribonucleases and other RNA-processing enzymes, potentially offering therapeutic benefits in conditions like spinal muscular atrophy (SMA) and other neuromuscular diseases. The genetic disorder treatments being explored with Deoxypseudouridine are based on its ability to stabilize RNA transcripts and enhance their functional stability.

The pharmaceutical industry has been actively investigating Deoxypseudouridine for its potential as a prodrug or intermediate in the synthesis of more complex therapeutic agents. Its unique chemical properties make it an attractive candidate for drug design, allowing for modifications that can enhance bioavailability, reduce toxicity, or target specific disease pathways. The drug development applications of Deoxypseudouridine are diverse, encompassing both small molecule drugs and nucleic acid-based therapies.

Recent advancements in computational chemistry and molecular modeling have further elucidated the mechanistic basis of Deoxypseudouridine's interactions with biological targets. These studies have provided insights into how structural modifications can influence binding affinity and specificity, guiding the design of next-generation nucleoside analogs. The computational studies have been instrumental in optimizing synthetic routes and predicting pharmacokinetic profiles, thereby accelerating the drug discovery process.

The regulatory landscape for Deoxypseudouridine is evolving as researchers uncover new therapeutic applications and refine manufacturing processes. Regulatory agencies require comprehensive data on safety, efficacy, and quality to approve new drug candidates derived from this compound. The regulatory considerations for Deoxypseudouridine highlight the importance of rigorous testing and documentation in bringing new therapies to market.

Future research directions for Deoxypseudouridine include exploring its potential in combination therapies with other antiviral agents or small molecule drugs. This approach could enhance treatment efficacy while minimizing resistance development. Additionally, investigating its role in gene therapy vectors may open new avenues for treating inherited genetic disorders. The future research directions for Deoxypseudouridine are broad and multifaceted, reflecting its versatility as a therapeutic agent.

In conclusion, Deoxypseudouridine (CAS No. 39967-60-7) represents a significant advancement in nucleoside analog development with far-reaching implications for medicine and biotechnology. Its unique structure, combined with its diverse applications in antiviral therapy, genetic disorder treatment, and drug development, positions it as a cornerstone compound in modern pharmaceutical research. As ongoing studies continue to reveal new possibilities for this remarkable molecule, its role in addressing global health challenges is poised to expand even further.

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